molecular formula C11H7N3O2S B6132463 N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide

N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide

Cat. No.: B6132463
M. Wt: 245.26 g/mol
InChI Key: ZEUZRZFYZCXMFB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide: is a compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-2-carboxylic acid with 4-chloro-7-nitrobenzofurazan under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets glutathione S-transferases (GSTs), a family of enzymes involved in detoxification processes.

    Pathways Involved: By inhibiting GSTs, the compound disrupts the detoxification process, leading to the accumulation of toxic substances and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide stands out due to its unique combination of a benzoxadiazole ring and a thiophene moiety, which imparts distinct electronic and fluorescence properties. This makes it particularly valuable in applications requiring strong fluorescence and specific interactions with biological targets .

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(9-5-2-6-17-9)12-7-3-1-4-8-10(7)14-16-13-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZRZFYZCXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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